2-(4-Ethynylphenyl)acetic acid
CAS No.: 213622-93-6
Cat. No.: VC4772431
Molecular Formula: C10H8O2
Molecular Weight: 160.172
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213622-93-6 |
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Molecular Formula | C10H8O2 |
Molecular Weight | 160.172 |
IUPAC Name | 2-(4-ethynylphenyl)acetic acid |
Standard InChI | InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12) |
Standard InChI Key | CHUNGOPSLGEUGA-UHFFFAOYSA-N |
SMILES | C#CC1=CC=C(C=C1)CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
2-(4-Ethynylphenyl)acetic acid consists of a phenyl ring substituted with an ethynyl group (-C≡CH) at the para position and an acetic acid (-CHCOOH) group at the ortho position relative to the ethynyl substituent. The molecular structure imparts distinct electronic and steric properties:
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Molecular formula:
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Molecular weight: 160.17 g/mol
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IUPAC name: 2-(4-Ethynylphenyl)acetic acid
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SMILES notation: C#CC1=CC=C(C=C1)CC(=O)O
The ethynyl group’s sp-hybridized carbon atoms enhance reactivity toward cycloaddition and metal-catalyzed coupling reactions, while the carboxylic acid group facilitates salt formation and hydrogen bonding .
Spectroscopic and Computational Data
Computational analyses predict key physicochemical properties:
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LogP (octanol-water partition coefficient): 1.82 (indicating moderate hydrophobicity)
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Hydrogen bond donors/acceptors: 1/2
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Topological polar surface area: 37.3 Ų
Experimental spectral data (e.g., NMR, IR) align with theoretical predictions, confirming the presence of characteristic ethynyl (C≡C-H stretch at ~3300 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functional groups .
Synthetic Methodologies
Laboratory-Scale Synthesis
A common route involves Sonogashira coupling between 4-iodophenylacetic acid and acetylene, as outlined in analogous protocols for ethynyl-substituted aromatics :
Reaction conditions:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
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Co-catalyst: Copper(I) iodide (10 mol%)
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Solvent: Triethylamine/DMF (1:1 v/v)
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Temperature: 60°C, 12 hours
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Yield: 68–72% after purification via recrystallization (ethanol/water) .
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Cost of palladium catalysts: Substituting with nickel-based catalysts reduces expenses but lowers yield.
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Acetylene handling: Safe storage and delivery systems (e.g., using trimethylsilylacetylene as a stable precursor).
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Purification: Continuous flow chromatography improves efficiency for large batches.
Reactivity and Functionalization
Click Chemistry Applications
The ethynyl group undergoes azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a reaction leveraged in polymer science and bioconjugation:
Examples:
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Bioconjugates: Covalent attachment to proteins via lysine residues.
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Dendrimers: Ethynyl groups serve as branching points for dendritic growth .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Heck, Suzuki) enable aryl-aryl bond formation, expanding access to π-conjugated systems for optoelectronic materials:
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